molecular formula C7H6INO3 B14842617 (4-Hydroxy-6-iodopyridin-2-YL)acetic acid

(4-Hydroxy-6-iodopyridin-2-YL)acetic acid

Cat. No.: B14842617
M. Wt: 279.03 g/mol
InChI Key: VHUGUXJMEPFLLW-UHFFFAOYSA-N
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Description

(4-Hydroxy-6-iodopyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H6INO3 and a molecular weight of 279.03 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a hydroxyl group at the 4-position, an iodine atom at the 6-position, and an acetic acid moiety at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of iodoxybenzoic acid-mediated oxidative cyclization of N-hydroxyalkyl enamines to provide a variety of substituted pyridines . The reaction conditions often include mild temperatures and environmentally friendly reagents, making the process efficient and sustainable.

Industrial Production Methods

Industrial production methods for (4-Hydroxy-6-iodopyridin-2-YL)acetic acid are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed to minimize environmental impact and enhance yield.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-6-iodopyridin-2-YL)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and deiodinated derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

(4-Hydroxy-6-iodopyridin-2-YL)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Hydroxy-6-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxy-6-iodopyridin-2-YL)acetic acid is unique due to the presence of both a hydroxyl group and an iodine atom on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

2-(6-iodo-4-oxo-1H-pyridin-2-yl)acetic acid

InChI

InChI=1S/C7H6INO3/c8-6-3-5(10)1-4(9-6)2-7(11)12/h1,3H,2H2,(H,9,10)(H,11,12)

InChI Key

VHUGUXJMEPFLLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)I)CC(=O)O

Origin of Product

United States

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